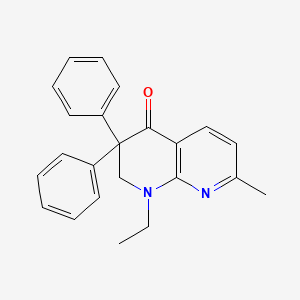
1-Ethyl-7-methyl-3,3-diphenyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-7-methyl-3,3-diphenyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a complex organic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with ethyl, methyl, and diphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-7-methyl-3,3-diphenyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials such as 2-aminonicotinic acid derivatives with benzaldehyde derivatives under acidic or basic conditions. The reaction may proceed through intermediate steps involving cyclization and reduction to form the final naphthyridine structure.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-7-methyl-3,3-diphenyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the naphthyridine core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1-Ethyl-7-methyl-3,3-diphenyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-7-methyl-3,3-diphenyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Ethyl-3,3-diphenyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Lacks the methyl group at the 7th position.
7-Methyl-3,3-diphenyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Lacks the ethyl group at the 1st position.
3,3-Diphenyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one: Lacks both the ethyl and methyl groups.
Uniqueness: 1-Ethyl-7-methyl-3,3-diphenyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications.
Propiedades
Número CAS |
919093-01-9 |
|---|---|
Fórmula molecular |
C23H22N2O |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1-ethyl-7-methyl-3,3-diphenyl-2H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C23H22N2O/c1-3-25-16-23(18-10-6-4-7-11-18,19-12-8-5-9-13-19)21(26)20-15-14-17(2)24-22(20)25/h4-15H,3,16H2,1-2H3 |
Clave InChI |
GUNVVMNAQMOROT-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC(C(=O)C2=C1N=C(C=C2)C)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


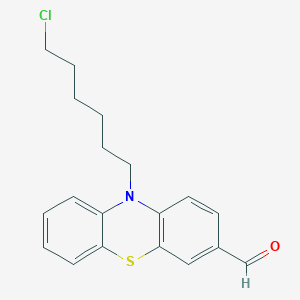
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate](/img/structure/B14175241.png)
![(6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone](/img/structure/B14175245.png)
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14175258.png)


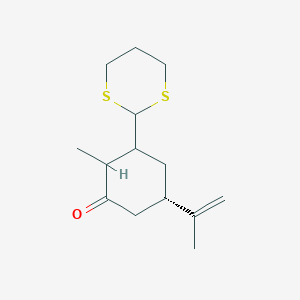

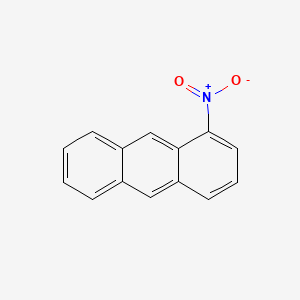

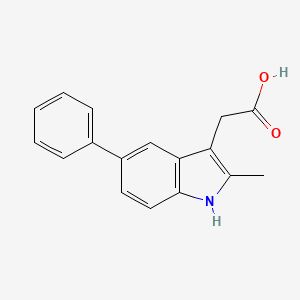
![5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14175313.png)
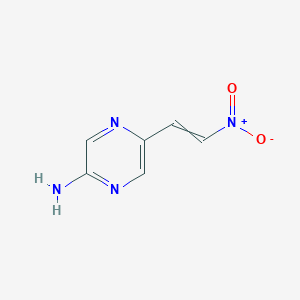
![2-{(2R)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14175331.png)
